An In-depth Technical Guide to Dbco-nhco-peg2-CH2cooh: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to Dbco-nhco-peg2-CH2cooh: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dbco-nhco-peg2-CH2cooh is a bifunctional linker molecule integral to the fields of bioconjugation, targeted drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by three key components: a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO moiety facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1] The PEG spacer, in this case with two ethylene (B1197577) glycol units, enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2] The terminal carboxylic acid provides a versatile handle for covalent attachment to amine-containing biomolecules, such as the lysine (B10760008) residues on proteins, through the formation of a stable amide bond.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Dbco-nhco-peg2-CH2cooh, including detailed experimental protocols and visual workflows.
Core Properties and Quantitative Data
The physicochemical properties of Dbco-nhco-peg2-CH2cooh are summarized in the table below. While specific experimental data for the PEG2 variant is not extensively published, the data for the closely related DBCO-NHCO-PEG4-acid is provided as a reference for typical purity and storage conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C26H28N2O6 | |
| Molecular Weight | 464.52 g/mol | |
| Purity (Typical) | >96% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, protect from light |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Dbco-nhco-peg2-CH2cooh and its application in bioconjugation.
Protocol 1: Synthesis of Dbco-nhco-peg2-CH2cooh
The synthesis of Dbco-nhco-peg2-CH2cooh typically involves a two-step process: amide coupling followed by deprotection. The following is a general protocol based on the synthesis of similar DBCO-PEG-acid linkers.
Step 1: Amide Coupling of DBCO-amine with a Protected PEG2-acid
-
Reagents and Materials:
-
DBCO-amine
-
Boc-NH-PEG2-COOH (or a similarly protected PEG2-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve Boc-NH-PEG2-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of DBCO-amine (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
-
Step 2: Deprotection of the PEG2-acid
-
Reagents and Materials:
-
Protected DBCO-PEG2 intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by preparative reverse-phase HPLC to obtain the final Dbco-nhco-peg2-CH2cooh.
-
Protocol 2: Conjugation of Dbco-nhco-peg2-CH2cooh to an Amine-Containing Biomolecule
This protocol describes the covalent attachment of the linker to a protein via its primary amines.
-
Reagents and Materials:
-
Dbco-nhco-peg2-CH2cooh
-
Amine-containing protein (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Desalting column
-
-
Procedure:
-
Prepare a stock solution of Dbco-nhco-peg2-CH2cooh (e.g., 10 mM) in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.
-
In a microcentrifuge tube, combine the Dbco-nhco-peg2-CH2cooh stock solution with the appropriate volume of Reaction Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the activated linker solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.
-
Reagents and Materials:
-
DBCO-functionalized biomolecule (from Protocol 2)
-
Azide-containing molecule (e.g., fluorescent probe, drug, or targeting ligand)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the solution of the DBCO-functionalized biomolecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.
-
The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate methods to remove any unreacted components.
-
Applications and Workflows
Dbco-nhco-peg2-CH2cooh is a key component in the construction of complex biomolecules for a variety of applications in research and drug development.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted therapies that utilize an antibody to deliver a potent cytotoxic drug to cancer cells. The following diagram illustrates the general workflow for ADC synthesis using a DBCO-PEG linker.
PROTAC (Proteolysis Targeting Chimera) Development
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[3] The DBCO-PEG linker can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand. The following diagram illustrates a modular approach to PROTAC synthesis.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
Dbco-nhco-peg2-CH2cooh is a valuable and versatile tool in the field of bioconjugation and drug development. Its trifunctional nature, combining a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables the modular and efficient construction of complex biomolecular conjugates. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this linker in their endeavors to create novel diagnostics and therapeutics. The continued application of such advanced linkers is poised to drive significant progress in targeted therapies and our understanding of complex biological systems.
